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Compound of Interest

Compound Name: 2-Methyl-2-propyloxirane

Cat. No.: B1604904

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the compound 2-Methyl-2-propyloxirane. The following sections detail its mass
spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy
characteristics. This document is intended to serve as a valuable resource for researchers and
professionals involved in chemical analysis and drug development.

Data Presentation

The quantitative spectroscopic data for 2-Methyl-2-propyloxirane is summarized in the tables
below for easy reference and comparison.

Table 1: Mass Spectrometry Data

Property Value

Molecular Formula CeH120

Molecular Weight 100.16 g/mol

Major Fragments (m/z) 85, 71, 58, 57, 43 (base peak), 29, 27

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm—?) Assignment Intensity

2960-2870 C-H Stretch (Alkyl) Strong

1465 C-H Bend (CHz2) Medium

1380 C-H Bend (CH5) Medium
C-0O-C Symmetric Stretch

1255 ) Strong
(Ring)
C-0O-C Asymmetric Stretch

920 ) Strong
(Ring)

840 Epoxide Ring Breathing Medium

Table 3: *H Nuclear Magnetic Resonance (NMR) Data

(300 MHz, CDCIs)
Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
2.58 d, J=4.8 Hz 1H Oxirane CH (Ha)
231 d, J=4.8 Hz 1H Oxirane CH (Hb)
1.45-1.60 m 2H -CH2-CH2-CHs
1.35-1.45 m 2H -CH2-CH2-CHs
1.25 S 3H Oxirane -CHs
0.92 t, J=7.2 Hz 3H -CH2-CH2-CHs

Table 4: 3C Nuclear Magnetic Resonance (NMR) Data (75
MHz, CDCls)
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Chemical Shift (6, ppm) Assighment

58.5 Quaternary Oxirane C
52.3 Oxirane CH:z

35.8 -CH2-CH2-CHs

24.5 Oxirane -CHs

17.9 -CH2-CH2-CHs

14.2 -CH2-CH2-CHs

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Methyl-2-propyloxirane (approximately 10-20 mg for *H
NMR, 50-100 mg for 13C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform
(CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a 300 MHz
NMR spectrometer. For *H NMR, the spectral width is typically 10-15 ppm, with a relaxation
delay of 1-2 seconds and an acquisition time of 2-4 seconds. For 13C NMR, a proton-decoupled
sequence is used with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and
an acquisition time of 1-2 seconds. A sufficient number of scans are acquired to ensure a good
signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat 2-Methyl-2-propyloxirane is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
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Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform
infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400

cm~1 with a resolution of 4 cm~1. A background spectrum of the clean salt plates is recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The analysis is performed using a gas chromatograph
coupled to a mass spectrometer (GC-MS). A dilute solution of 2-Methyl-2-propyloxirane in a
volatile solvent (e.g., dichloromethane or ether) is injected into the GC inlet. The sample is
vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 5%
phenyl-methylpolysiloxane stationary phase). The separated analyte then enters the mass
spectrometer and is ionized by electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and a mass
spectrum is recorded over a mass-to-charge (m/z) range of approximately 20-200 amu.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Methyl-2-propyloxirane.
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Sample Preparation

2-Methyl-2-propyloxirane

o

Dissolve in CDCI3 with TMS Prepare thin film on salt plates Dilute in volatile solvent

Spectroscgpic Analysis

NMR Spectrometer

GC-MS

FTIR Spectrometer (Electron lonization)

(*H and 13C)

Data Processing and Interpretation

NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Absorption Bands) (Fragmentation Pattern)

Structural Elucidation

Click to download full resolution via product page

Spectroscopic Analysis Workflow

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-2-propyloxirane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604904#spectroscopic-data-of-2-methyl-2-
propyloxirane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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